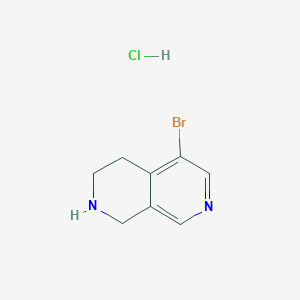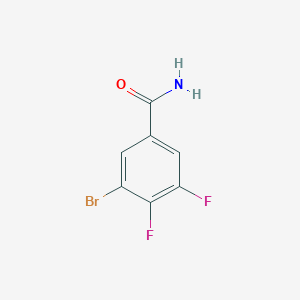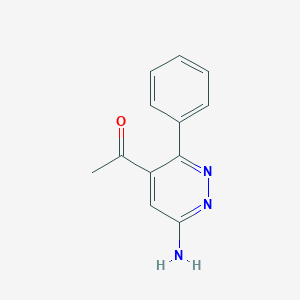
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic organic compound. It is a derivative of naphthyridine, which is a fused ring system containing two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-bromoquinoline with 1,2,3,4-tetrahydroquinoline in the presence of hydrogen gas . Another method includes the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid, which has been studied both theoretically and experimentally .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process requires appropriate laboratory facilities and safety measures to handle the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted naphthyridine compounds.
Applications De Recherche Scientifique
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the biological activity being studied. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride include:
- 1,2,3,4-tetrahydro-1,7-naphthyridine
- 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific bromine substitution at the 5-position, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different chemical and biological properties compared to other naphthyridine derivatives.
Propriétés
Formule moléculaire |
C8H10BrClN2 |
|---|---|
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-8-5-11-4-6-3-10-2-1-7(6)8;/h4-5,10H,1-3H2;1H |
Clé InChI |
AXMUZLKIONOPNI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CN=CC(=C21)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)



![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)


![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)
![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)

![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
